molecular formula C15H15N3O2S B2973474 2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide CAS No. 884798-64-5

2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide

Cat. No.: B2973474
CAS No.: 884798-64-5
M. Wt: 301.36
InChI Key: INBCHMQZPWITQW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide involves several steps. One common synthetic route includes the reaction of 4-aminothiophenol with acetyl chloride to form 4-acetylaminothiophenol. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research studies explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide can be compared with other similar compounds, such as:

  • 2-({[(4-Methylphenyl)thio]acetyl}amino)benzamide
  • 2-({[(4-Chlorophenyl)thio]acetyl}amino)benzamide
  • 2-({[(4-Nitrophenyl)thio]acetyl}amino)benzamide

These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific amino group, contribute to its distinct chemical and biological activities .

Properties

IUPAC Name

2-[[2-(4-aminophenyl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c16-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9,16H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBCHMQZPWITQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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